
2-(3,5-difluorophenyl)-1,3-difluoro-5-(2-fluoro-4-pentylphenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-difluorophenyl)-1,3-difluoro-5-(2-fluoro-4-pentylphenyl)benzene is a complex organic compound characterized by the presence of multiple fluorine atoms and a pentyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-difluorophenyl)-1,3-difluoro-5-(2-fluoro-4-pentylphenyl)benzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki-Miyaura cross-coupling reactions, which are catalyzed by palladium. This reaction allows for the coupling of aryl halides with boronic acids to form biaryl compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-(3,5-difluorophenyl)-1,3-difluoro-5-(2-fluoro-4-pentylphenyl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions may result in the formation of various substituted derivatives.
科学研究应用
2-(3,5-difluorophenyl)-1,3-difluoro-5-(2-fluoro-4-pentylphenyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-(3,5-difluorophenyl)-1,3-difluoro-5-(2-fluoro-4-pentylphenyl)benzene involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its ability to form strong interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Uniqueness
2-(3,5-difluorophenyl)-1,3-difluoro-5-(2-fluoro-4-pentylphenyl)benzene is unique due to its specific arrangement of fluorine atoms and the presence of a pentyl group. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
属性
分子式 |
C23H19F5 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC 名称 |
2-(3,5-difluorophenyl)-1,3-difluoro-5-(2-fluoro-4-pentylphenyl)benzene |
InChI |
InChI=1S/C23H19F5/c1-2-3-4-5-14-6-7-19(20(26)8-14)15-11-21(27)23(22(28)12-15)16-9-17(24)13-18(25)10-16/h6-13H,2-5H2,1H3 |
InChI 键 |
SEFSHUKNGLUUBQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC(=C(C=C1)C2=CC(=C(C(=C2)F)C3=CC(=CC(=C3)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


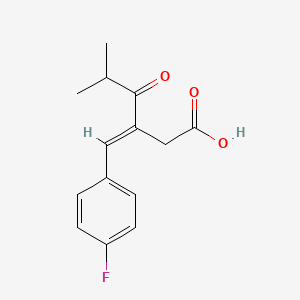

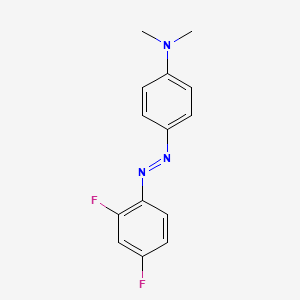
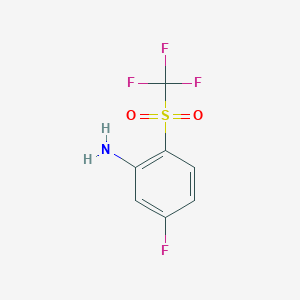

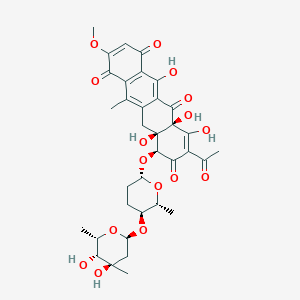

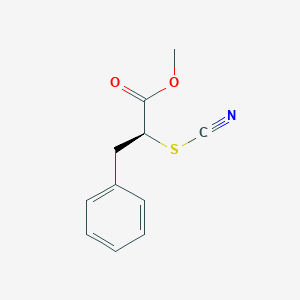
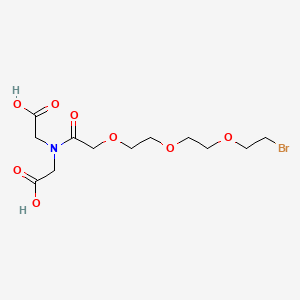
![1-[4-(2-Methoxyethoxy)phenyl]piperazine hydrochloride](/img/structure/B12840610.png)



![5-(((2,6-Difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1h-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12840625.png)
